An In-Depth Technical Guide to 2-tert-butylthiophene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-tert-butylthiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-butylthiophene is a heterocyclic aromatic compound that has garnered significant interest in various fields of chemical research, particularly in drug discovery and materials science. Its unique structural and electronic properties, imparted by the presence of a bulky tert-butyl group on the thiophene ring, make it a valuable building block for the synthesis of novel organic molecules with tailored functionalities. This guide provides a comprehensive overview of the physical and spectroscopic properties of 2-tert-butylthiophene, a detailed experimental protocol for its synthesis, and an exploration of its current and potential applications.
Core Physical Properties
The physical characteristics of 2-tert-butylthiophene are fundamental to its handling, purification, and use in synthetic chemistry. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂S | |
| Molecular Weight | 140.25 g/mol | |
| CAS Number | 1689-78-7 | |
| Appearance | Colorless oil | |
| Boiling Point | 163.95°C | [1][2][3] |
| Melting Point | -59.1°C | [1][2][3] |
| Density | 0.9967 g/cm³ (estimate) | [1] |
| Refractive Index | 1.5197 (estimate) | [1][4] |
| Solubility | Soluble in acetone and DMSO. |
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the identification and characterization of 2-tert-butylthiophene. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-tert-butylthiophene is characterized by the presence of a singlet for the tert-butyl protons and three signals for the thiophene ring protons.
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tert-Butyl Protons (9H): A sharp singlet is typically observed in the range of 1.3-1.4 ppm. The high symmetry of the tert-butyl group results in the magnetic equivalence of the nine protons.
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Thiophene Ring Protons (3H): The protons on the thiophene ring appear as a set of coupled multiplets in the aromatic region (typically 6.8-7.2 ppm). The proton at the 5-position will appear as a doublet of doublets due to coupling with the protons at the 3- and 4-positions. The protons at the 3- and 4-positions will also appear as doublet of doublets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
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tert-Butyl Carbons: Two signals are expected for the tert-butyl group: a quaternary carbon signal around 34-35 ppm and a signal for the three equivalent methyl carbons around 31-32 ppm.
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Thiophene Ring Carbons: Four distinct signals are expected for the carbons of the thiophene ring in the aromatic region (approximately 120-150 ppm). The carbon attached to the tert-butyl group (C2) will be a quaternary carbon and will likely appear more downfield.
Infrared (IR) Spectroscopy
The IR spectrum of 2-tert-butylthiophene displays characteristic absorption bands that confirm the presence of the thiophene ring and the alkyl group.
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C-H Stretching (Aromatic): A weak band is typically observed around 3100 cm⁻¹, corresponding to the C-H stretching vibrations of the thiophene ring.
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C-H Stretching (Aliphatic): Strong bands are observed in the 2850-2970 cm⁻¹ region, characteristic of the C-H stretching vibrations of the tert-butyl group.
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C=C Stretching (Aromatic): Medium to weak bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the thiophene ring.
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C-S Stretching: A weak absorption band for the C-S bond in the thiophene ring can be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of 2-tert-butylthiophene (140.25 g/mol ).
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Major Fragmentation: A prominent fragmentation pathway involves the loss of a methyl group (CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z [M-15]⁺. Further fragmentation may involve the loss of the entire tert-butyl group, leading to a peak corresponding to the thiophene cation.
Synthesis of 2-tert-butylthiophene
A common and effective method for the synthesis of 2-tert-butylthiophene is the Friedel-Crafts alkylation of thiophene with isobutylene or a tert-butyl halide in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction proceeds with the formation of a tert-butyl carbocation, which then attacks the electron-rich thiophene ring.
Caption: Friedel-Crafts Alkylation of Thiophene.
Experimental Protocol: Friedel-Crafts Alkylation of Thiophene with Isobutylene
Materials:
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Thiophene
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Isobutylene (gas or liquefied)
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Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid
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Anhydrous dichloromethane (DCM) as solvent
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Ice bath
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Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Apparatus for handling gases if using gaseous isobutylene
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet (or dropping funnel), add anhydrous dichloromethane.
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Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.
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Thiophene Addition: Once the catalyst is dissolved or suspended, add thiophene dropwise to the cooled mixture.
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Isobutylene Addition: Slowly bubble isobutylene gas through the reaction mixture or add liquefied isobutylene dropwise via a pre-cooled dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C. The reaction is exothermic, so the addition rate should be controlled to prevent a rapid temperature increase.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice.
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Work-up: Separate the organic layer. Wash the organic layer with water, a saturated solution of sodium bicarbonate, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by vacuum distillation to obtain pure 2-tert-butylthiophene.
Causality behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.
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Low Temperature: The reaction is carried out at low temperatures to control the exothermicity of the reaction and to minimize side reactions, such as polymerization of isobutylene and polysubstitution of the thiophene ring.
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Slow Addition: Slow addition of the alkylating agent ensures that its concentration remains low, which helps to favor monosubstitution over polysubstitution.
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Quenching with Ice: Quenching with ice serves to decompose the Lewis acid catalyst and protonate any remaining organoaluminum complexes.
Reactivity and Applications
The tert-butyl group on the thiophene ring influences its reactivity and provides steric bulk, which can be exploited in the design of specific molecular architectures.
Reactivity
The electron-donating nature of the tert-butyl group activates the thiophene ring towards further electrophilic substitution. However, the steric hindrance of the bulky tert-butyl group directs incoming electrophiles primarily to the 5-position.
Caption: Regioselectivity in Electrophilic Substitution.
Applications in Drug Discovery
The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, and the introduction of a tert-butyl group can enhance lipophilicity and metabolic stability of drug candidates. Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] While specific drugs based on 2-tert-butylthiophene are not prevalent, it serves as a key intermediate in the synthesis of more complex molecules that are being investigated for therapeutic applications.
Applications in Materials Science
Thiophene-based polymers, such as polythiophenes, are extensively studied for their conducting and semiconducting properties, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The introduction of bulky substituents like the tert-butyl group can influence the solubility, processability, and solid-state packing of these polymers, thereby tuning their electronic properties.
Safety and Handling
2-tert-butylthiophene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-tert-butylthiophene is a versatile building block with a unique combination of steric and electronic properties. Its well-defined physical and spectroscopic characteristics, coupled with established synthetic routes, make it a valuable tool for chemists in both academic and industrial research. As the demand for novel organic materials and pharmaceuticals continues to grow, the importance of key intermediates like 2-tert-butylthiophene is set to increase.
References
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PubChem. 2-tert-Butylthiophene. [Link]
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Molbase. 2-T-BUTYLTHIOPHENE. [Link]
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Khan, W., et al. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 1-19. [Link]
- Caesar, P. D., & Griffing, J. M. (1949). U.S. Patent No. 2,469,823. Washington, DC: U.S.
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Caesar, P. D. (1948). Alkylation of Thiophene with Olefins. Journal of the American Chemical Society, 70(11), 3623-3625. [Link]
